5-[(3-METHOXYPROPYL)AMINO]-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
This compound features a 1,3-oxazole core substituted at position 4 with a carbonitrile group, at position 2 with a 4-(piperidine-1-sulfonyl)phenyl group, and at position 5 with a (3-methoxypropyl)amino moiety. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest possible applications in medicinal chemistry or agrochemicals .
Properties
IUPAC Name |
5-(3-methoxypropylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-26-13-5-10-21-19-17(14-20)22-18(27-19)15-6-8-16(9-7-15)28(24,25)23-11-3-2-4-12-23/h6-9,21H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWWNYGOXFGMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Analogs
Core Heterocycle Comparison
- 1,3-Oxazole vs. Pyrazole: The target compound’s oxazole core (vs. pyrazole in fipronil/ethiprole) offers distinct electronic properties.
- Spiro vs. Planar Systems : The diazaspiro core in Example 438 () introduces conformational rigidity, contrasting with the planar oxazole’s flexibility, which may impact pharmacokinetics .
Substituent Analysis
- Sulfonyl Groups :
- The target’s piperidine sulfonyl group enhances hydrophilicity compared to fipronil’s sulfinyl moiety, which is more lipophilic. Piperidine sulfonyl groups are common in kinase inhibitors for solubility and target engagement .
- Ethiprole’s ethylsulfinyl group is smaller, possibly favoring membrane penetration in pests .
- Carbonitrile Positioning :
- The target’s 4-carbonitrile may stabilize the oxazole ring via electron-withdrawing effects, whereas fipronil’s 3-carbonitrile contributes to pesticidal activity by inhibiting GABA receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
